molecular formula C34H45N5O3 B8246013 Ezh2-IN-13

Ezh2-IN-13

Cat. No.: B8246013
M. Wt: 571.8 g/mol
InChI Key: CXATYQKHRGXYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EZH2-IN-13 is a chemical compound that functions as an inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone-lysine N-methyltransferase enzyme that plays a crucial role in the regulation of gene expression through the methylation of histone H3 at lysine 27 (H3K27me3). This methylation process is associated with the repression of gene transcription, particularly genes involved in tumor suppression. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers where EZH2 is overexpressed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EZH2-IN-13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using batch or continuous flow processes. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations. Industrial production methods aim to maximize efficiency and minimize waste, often employing advanced techniques such as process optimization and automation .

Chemical Reactions Analysis

Types of Reactions

EZH2-IN-13 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

EZH2-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

EZH2-IN-13 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby preventing the methylation of histone H3 at lysine 27 (H3K27me3). This inhibition leads to the reactivation of tumor suppressor genes that are otherwise silenced by EZH2-mediated methylation. The molecular targets of this compound include the catalytic subunit of the polycomb repressive complex 2 (PRC2), which is responsible for the methylation activity of EZH2. By blocking this activity, this compound disrupts the epigenetic regulation of gene expression, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to EZH2-IN-13 in their function as EZH2 inhibitors. These include:

Uniqueness of this compound

This compound is unique in its specific chemical structure and its ability to selectively inhibit EZH2 with high potency. Compared to other EZH2 inhibitors, this compound may offer advantages in terms of its pharmacokinetic properties, such as bioavailability and metabolic stability. Additionally, ongoing research aims to further elucidate its therapeutic potential and optimize its use in clinical settings .

Properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(piperazin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O3/c1-5-39(29-10-16-42-17-11-29)32-20-28(27-8-6-26(7-9-27)22-38-14-12-35-13-15-38)19-30(25(32)4)33(40)36-21-31-23(2)18-24(3)37-34(31)41/h6-9,18-20,29,35H,5,10-17,21-22H2,1-4H3,(H,36,40)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXATYQKHRGXYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCNCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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